molecular formula C13H14N4S2 B2609204 (3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide CAS No. 1465335-24-3

(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide

Cat. No.: B2609204
CAS No.: 1465335-24-3
M. Wt: 290.4
InChI Key: OSHWQAPZATYIGK-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide is a useful research compound. Its molecular formula is C13H14N4S2 and its molecular weight is 290.4. The purity is usually 95%.
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Scientific Research Applications

Synthetic, Mechanistic, and Structural Studies

Research in synthetic chemistry has explored the preparation and mechanistic pathways of thiadiazole derivatives. For example, studies have investigated the reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride to produce thiadiazole derivatives, offering insights into the effects of solvents, base addition, and temperature on product formation. These findings are foundational for the synthesis of compounds with potential biological activities (Lin Chen et al., 1996).

Pharmacological Evaluation and Drug Design

Several thiadiazole derivatives have been synthesized and evaluated for their biological activities. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were designed and tested as inhibitors of kidney-type glutaminase, highlighting their potential in cancer therapy (K. Shukla et al., 2012). Moreover, novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were evaluated as anti-inflammatory and analgesic agents, with some compounds showing significant activity compared to ibuprofen (Anas M H Shkair et al., 2016).

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a subject of interest. Research has focused on synthesizing novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Some synthesized compounds exhibited good anticancer activity against specific cell lines, such as Hepatocellular carcinoma (HepG-2), demonstrating the relevance of these compounds in cancer research (S. M. Gomha et al., 2017).

Properties

IUPAC Name

(3-ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S2/c1-3-10-5-4-6-11(7-10)17(9-14)8-12-15-16-13(18-2)19-12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWQAPZATYIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=NN=C(S2)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.